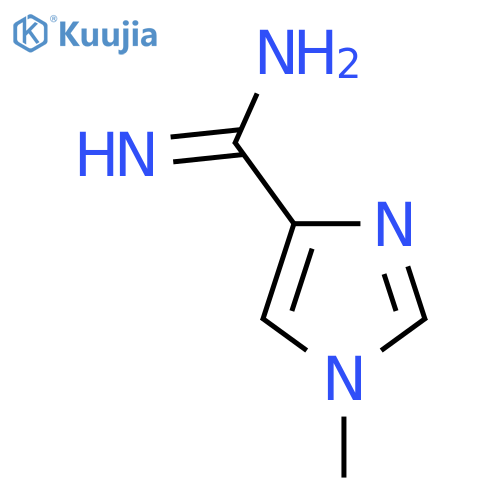

Cas no 1503402-74-1 (1-methyl-1H-imidazole-4-carboximidamide)

1503402-74-1 structure

商品名:1-methyl-1H-imidazole-4-carboximidamide

1-methyl-1H-imidazole-4-carboximidamide 化学的及び物理的性質

名前と識別子

-

- EN300-1854547

- SCHEMBL17109604

- 1503402-74-1

- 1-methyl-1H-imidazole-4-carboximidamide

- 1H-Imidazole-4-carboximidamide, 1-methyl-

-

- インチ: 1S/C5H8N4/c1-9-2-4(5(6)7)8-3-9/h2-3H,1H3,(H3,6,7)

- InChIKey: DZSWIWMUNYLVQK-UHFFFAOYSA-N

- ほほえんだ: N1(C)C=NC(C(=N)N)=C1

計算された属性

- せいみつぶんしりょう: 124.074896272g/mol

- どういたいしつりょう: 124.074896272g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 122

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.7Ų

- 疎水性パラメータ計算基準値(XlogP): -0.7

じっけんとくせい

- 密度みつど: 1.34±0.1 g/cm3(Predicted)

- ふってん: 325.4±34.0 °C(Predicted)

- 酸性度係数(pKa): 11.58±0.50(Predicted)

1-methyl-1H-imidazole-4-carboximidamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1854547-0.25g |

1-methyl-1H-imidazole-4-carboximidamide |

1503402-74-1 | 0.25g |

$642.0 | 2023-09-18 | ||

| Enamine | EN300-1854547-0.5g |

1-methyl-1H-imidazole-4-carboximidamide |

1503402-74-1 | 0.5g |

$671.0 | 2023-09-18 | ||

| Enamine | EN300-1854547-2.5g |

1-methyl-1H-imidazole-4-carboximidamide |

1503402-74-1 | 2.5g |

$1370.0 | 2023-09-18 | ||

| Enamine | EN300-1854547-10.0g |

1-methyl-1H-imidazole-4-carboximidamide |

1503402-74-1 | 10g |

$6144.0 | 2023-06-01 | ||

| Enamine | EN300-1854547-1g |

1-methyl-1H-imidazole-4-carboximidamide |

1503402-74-1 | 1g |

$699.0 | 2023-09-18 | ||

| Enamine | EN300-1854547-5g |

1-methyl-1H-imidazole-4-carboximidamide |

1503402-74-1 | 5g |

$2028.0 | 2023-09-18 | ||

| Enamine | EN300-1854547-0.05g |

1-methyl-1H-imidazole-4-carboximidamide |

1503402-74-1 | 0.05g |

$587.0 | 2023-09-18 | ||

| Enamine | EN300-1854547-1.0g |

1-methyl-1H-imidazole-4-carboximidamide |

1503402-74-1 | 1g |

$1429.0 | 2023-06-01 | ||

| Enamine | EN300-1854547-0.1g |

1-methyl-1H-imidazole-4-carboximidamide |

1503402-74-1 | 0.1g |

$615.0 | 2023-09-18 | ||

| Enamine | EN300-1854547-10g |

1-methyl-1H-imidazole-4-carboximidamide |

1503402-74-1 | 10g |

$3007.0 | 2023-09-18 |

1-methyl-1H-imidazole-4-carboximidamide 関連文献

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

1503402-74-1 (1-methyl-1H-imidazole-4-carboximidamide) 関連製品

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 506-17-2(cis-Vaccenic acid)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬